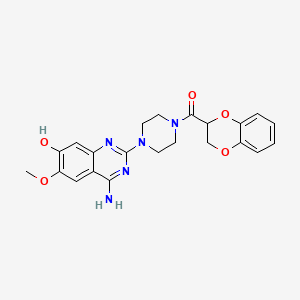

7-Hydroxy Doxazosin

Vue d'ensemble

Description

7-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound primarily used as an alpha-1 adrenergic receptor antagonist. This compound is known for its role in treating hypertension and benign prostatic hyperplasia. The hydroxylation at the 7th position of the Doxazosin molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Doxazosin typically involves the hydroxylation of Doxazosin. This can be achieved through various methods, including:

Chemical Hydroxylation: Using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position.

Enzymatic Hydroxylation: Utilizing specific enzymes that can selectively hydroxylate the Doxazosin molecule at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Where the hydroxylation reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production

Analyse Des Réactions Chimiques

Metabolic Reactions

7-Hydroxy Doxazosin participates in phase II metabolism, primarily undergoing conjugation reactions to enhance water solubility for excretion:

- Key Data :

Antioxidant Activity

The hydroxyl group at the 7-position confers antioxidant properties, validated through in vitro and in vivo studies:

- Research Findings :

Enzymatic Interactions

CYP450 enzymes mediate further oxidative transformations of this compound:

| Enzyme | Reaction | Metabolite | Activity |

|---|---|---|---|

| CYP3A4 | Hydroxylation/O-demethylation | 6′-/7′-Hydroxy metabolites | Reduced alpha-blocking activity |

| CYP2D6 | N-oxidation | Piperazine ring derivatives | Inactive metabolites |

- Pharmacokinetic Impact :

Comparative Reactivity with Analogues

Structural modifications influence chemical behavior across Doxazosin derivatives:

| Compound | Key Functional Group | Reactivity |

|---|---|---|

| Doxazosin | Methoxy group at C6/C7 | Susceptible to O-demethylation |

| This compound | Hydroxyl group at C7 | Enhanced conjugation and antioxidant capacity |

| Terazosin | Tetracyclic structure | Reduced metabolic stability |

- Unique Features :

Synthetic Pathways

While this compound is primarily a metabolic product, in vitro synthesis involves:

Applications De Recherche Scientifique

Pharmacological Properties

7-Hydroxy Doxazosin exhibits several pharmacological properties that make it a subject of interest in clinical research:

- Alpha-1 Adrenergic Receptor Antagonism : Similar to Doxazosin, this compound acts as an antagonist to alpha-1 adrenergic receptors, which are implicated in vasodilation and reduction of blood pressure. This mechanism is crucial for managing hypertension and associated cardiovascular risks .

- Lipid Profile Improvement : Studies have indicated that Doxazosin, and by extension its metabolite, may positively influence lipid profiles. Chronic treatment with Doxazosin has been shown to lower total and LDL cholesterol levels in hypertensive patients, suggesting that this compound could potentially offer similar benefits .

Hypertension Management

This compound's role in hypertension management is primarily derived from its parent compound's established efficacy. Clinical trials have demonstrated that Doxazosin effectively reduces blood pressure and improves cardiovascular outcomes. The implications for this compound include:

- Combination Therapy : In cases where patients exhibit resistance to standard antihypertensive therapies, this compound could be explored as an adjunctive treatment option due to its synergistic effects when combined with other antihypertensives .

Benign Prostatic Hyperplasia

The treatment of benign prostatic hyperplasia (BPH) with Doxazosin has shown significant improvements in urinary flow rates and symptom relief. Given the pharmacological similarities, this compound may also provide therapeutic benefits for BPH patients:

- Symptom Relief : Clinical trials evaluating the efficacy of Doxazosin in BPH have reported improvements in obstructive and irritative urinary symptoms, which could extend to the use of its metabolite .

Case Study on Lipid Modulation

A study involving hypertensive patients treated with Doxazosin demonstrated a significant reduction in LDL cholesterol levels over a prolonged period. This finding suggests that this compound may possess similar lipid-modulating effects, potentially contributing to cardiovascular risk reduction strategies .

| Study Parameters | Results (Doxazosin) | Results (Placebo) |

|---|---|---|

| Total Cholesterol Reduction | -3.3% | No significant change |

| LDL Cholesterol Reduction | -3.4% | No significant change |

Combination Therapy Efficacy

Research indicates that combining antihypertensive agents can enhance therapeutic outcomes. A systematic review highlighted the effectiveness of drug combinations involving alpha-blockers like Doxazosin, suggesting a promising avenue for exploring this compound in similar contexts .

Mécanisme D'action

The mechanism of action of 7-Hydroxy Doxazosin involves its interaction with alpha-1 adrenergic receptors. By selectively inhibiting these receptors, it causes vasodilation of veins and arterioles, leading to a decrease in blood pressure. Additionally, it reduces the sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia. The hydroxyl group at the 7th position may enhance its binding affinity and selectivity towards these receptors .

Comparaison Avec Des Composés Similaires

Doxazosin: The parent compound, used for similar therapeutic purposes but without the hydroxyl group.

Prazosin: Another alpha-1 adrenergic receptor antagonist with a different chemical structure.

Terazosin: Similar to Doxazosin but with a different pharmacokinetic profile.

Uniqueness of 7-Hydroxy Doxazosin:

Enhanced Pharmacological Properties: The hydroxyl group at the 7th position may improve its efficacy and selectivity.

Potential for Reduced Side Effects: The modification may lead to a better side effect profile compared to its parent compound .

Activité Biologique

7-Hydroxy Doxazosin is a metabolite of Doxazosin, a selective alpha-1 adrenergic antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Pharmacological Profile

Mechanism of Action

this compound exhibits its biological activity primarily through the inhibition of alpha-1 adrenergic receptors. This inhibition leads to vasodilation and a reduction in blood pressure by preventing norepinephrine from binding to these receptors on vascular smooth muscle . Additionally, studies have indicated that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cardiovascular tissues .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 2-3 hours.

- Bioavailability : The bioavailability of Doxazosin is approximately 60%-70%, suggesting that this compound may also exhibit similar absorption characteristics.

- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, leading to various metabolites, including this compound .

Biological Activity

Antioxidant Effects

Research has demonstrated that both 6-hydroxy and 7-hydroxy metabolites of Doxazosin can inhibit low-density lipoprotein (LDL) oxidation in vitro. This effect is significant because oxidized LDL is a key player in the pathogenesis of atherosclerosis . The antioxidant activity of this compound provides a potential therapeutic avenue for cardiovascular protection beyond its antihypertensive effects.

Clinical Implications

Several studies have evaluated the clinical outcomes associated with Doxazosin treatment, which indirectly reflect the activity of its metabolites:

- A large-scale trial (ALLHAT) compared Doxazosin with chlorthalidone and found no significant difference in cardiovascular outcomes between the two groups, although there was a noted increase in heart failure risk among those treated with Doxazosin .

- In resistant hypertension cases, the addition of Doxazosin resulted in significant reductions in systolic and diastolic blood pressure without adversely affecting renal function, indicating that its metabolites may also play a role in managing hypertension effectively .

Data Summary

| Parameter | Doxazosin | This compound |

|---|---|---|

| Mechanism | Alpha-1 adrenergic antagonist | Alpha-1 adrenergic antagonist |

| Bioavailability | 60%-70% | Similar expected |

| Peak Concentration Time | 2-3 hours | Expected similar |

| Antioxidant Activity | Minimal | Significant |

| Clinical Outcome (ALLHAT) | No significant CVD difference | Indirectly suggested |

Case Studies

-

Cardiovascular Risk Assessment

- In the ALLHAT study involving over 24,000 participants, patients treated with Doxazosin showed a higher incidence of heart failure compared to those on chlorthalidone. The risk ratio for congestive heart failure was reported at (95% CI, 1.79-2.32), highlighting potential safety concerns associated with the use of Doxazosin and its metabolites like this compound .

-

Resistant Hypertension Management

- A study evaluating the combination of spironolactone and Doxazosin for resistant hypertension demonstrated that patients receiving Doxazosin experienced significant reductions in blood pressure (mean SBP reduction of 16 mm Hg) without adverse renal effects . This suggests that this compound may contribute positively to blood pressure management.

Propriétés

IUPAC Name |

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-30-18-10-13-14(11-15(18)28)24-22(25-20(13)23)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCTAZQVCTFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662011 | |

| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-25-2 | |

| Record name | 7-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A3LK69CYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.